(2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
(2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic compound that features a piperazine ring substituted with a phenoxypyrimidine moiety and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring can be functionalized with the phenoxypyrimidine moiety through nucleophilic substitution reactions. The difluorophenyl group is then introduced via a Friedel-Crafts acylation reaction, using appropriate catalysts and reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety profiles. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders and other diseases.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. For instance, it may act as an agonist or antagonist at certain receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (2,6-Difluorophenyl)(4-morpholinyl)methanone
- (2,6-Difluorophenyl)methanol
- 2,6-Difluorophenyl isocyanate
Uniqueness
Compared to similar compounds, (2,6-Difluorophenyl)(4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a piperazine ring and a phenoxypyrimidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c1-15-25-19(14-20(26-15)30-16-6-3-2-4-7-16)27-10-12-28(13-11-27)22(29)21-17(23)8-5-9-18(21)24/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRKKWBJTYCDRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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